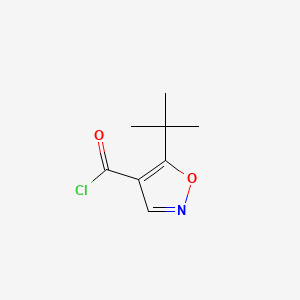![molecular formula C24H40O5 B592856 methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate CAS No. 69685-22-9](/img/structure/B592856.png)
methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate is a chemical compound that functions as a selective agonist for the prostaglandin E receptor (EP2). It exhibits an EC50 of 33 nM and a Ki of 2.4 μM when interacting with the murine EP2 receptor. This compound demonstrates lower activity against murine EP1, EP3, and EP4 receptors . It is known for its ability to attenuate fibrosis by inhibiting the TGF-β/Smad2 signaling pathway .
Mecanismo De Acción
Target of Action
Butaprost primarily targets the E-Prostanoid 2 (EP2) receptor . The EP2 receptor is a G-protein-coupled receptor that plays a crucial role in various physiological and pathological events .
Mode of Action
Butaprost acts as an agonist to the EP2 receptor . This means it binds to the EP2 receptor and activates it, leading to a series of intracellular events. The activation of the EP2 receptor by Butaprost has been shown to inhibit mitochondrial fragmentation and the associated hyper-proliferation .
Biochemical Pathways
Upon activation of the EP2 receptor, Butaprost influences several biochemical pathways. It has been shown to inhibit the TGF-β/Smad2 signaling pathway , which plays a crucial role in fibrosis and other pathological conditions . Additionally, it has been found to increase cyclic AMP (cAMP) levels , which can have various downstream effects depending on the cellular context.
Result of Action
The activation of the EP2 receptor by Butaprost has several molecular and cellular effects. For instance, it has been shown to attenuate fibrosis by hampering TGF-β/Smad2 signaling . In the context of pulmonary arterial hypertension, Butaprost has been found to inhibit mitochondrial fragmentation and the associated hyper-proliferation . Moreover, it has been shown to reduce retinal vascular leakage, leucostasis, and endothelial cell apoptosis in certain models .
Análisis Bioquímico
Biochemical Properties
Butaprost interacts with the EP2 receptor subtype, a type of prostaglandin receptor . Prostaglandins are a group of physiologically active lipid compounds that play crucial roles in inflammation and other biochemical reactions .
Cellular Effects
The effects of Butaprost on cells are primarily mediated through its interaction with the EP2 receptor subtype . This interaction can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Butaprost exerts its effects at the molecular level through binding interactions with the EP2 receptor subtype . This can lead to changes in gene expression and potentially influence enzyme activity .
Temporal Effects in Laboratory Settings
The effects of Butaprost over time in laboratory settings have not been carefully studied . It is generally considered to be the less active C-16 epimer .
Dosage Effects in Animal Models
The effects of Butaprost at different dosages in animal models have not been extensively studied .
Metabolic Pathways
Butaprost is involved in the prostaglandin metabolic pathway, interacting with enzymes and cofactors associated with this pathway .
Transport and Distribution
The transport and distribution of Butaprost within cells and tissues are likely mediated through its interaction with the EP2 receptor subtype .
Métodos De Preparación
The synthetic routes and reaction conditions for methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate involve several steps. One common method includes the preparation of the mother liquor by dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL . Industrial production methods are not extensively documented, but the compound is typically synthesized in research laboratories for experimental purposes.
Análisis De Reacciones Químicas
methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate has a wide range of scientific research applications, including:
Chemistry: It is used to study the EP2 receptor and its interactions with other molecules.
Biology: this compound is used to investigate the role of EP2 receptors in various biological processes, such as inflammation and fibrosis.
Medicine: The compound is explored for its potential therapeutic effects in conditions like asthma and fibrosis.
Industry: This compound is utilized in the development of new drugs and therapeutic agents.
Comparación Con Compuestos Similares
methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate is compared with other similar compounds, such as:
Prostaglandin F2α: An FP receptor agonist that upregulates Cyr61 and CTGF mRNA expression.
Bimatoprost: A prostamide that affects Cyr61 but not CTGF mRNA expression.
Other EP2 Agonists: Similar to this compound, other EP2 agonists also selectively target the EP2 receptor but may have different affinities and effects.
This compound is unique in its selective agonism of the EP2 receptor and its ability to attenuate fibrosis by inhibiting the TGF-β/Smad2 signaling pathway .
Propiedades
IUPAC Name |
methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-3-14-24(15-9-16-24)22(27)12-8-11-19-18(20(25)17-21(19)26)10-6-4-5-7-13-23(28)29-2/h8,11,18-19,21-22,26-27H,3-7,9-10,12-17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRISENIKJUKIHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CCCCCCC(=O)OC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860901 |
Source


|
| Record name | Methyl 11,16-dihydroxy-9-oxo-17-propyl-17,20-cycloprost-13-en-1-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92999-97-8 |
Source


|
| Record name | Methyl 11,16-dihydroxy-9-oxo-17-propyl-17,20-cycloprost-13-en-1-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

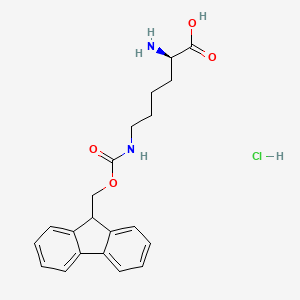

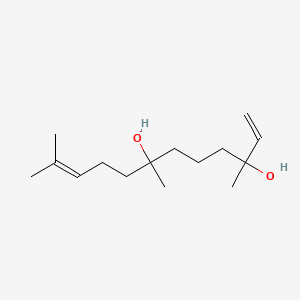
![5-methyl-2-(methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B592781.png)
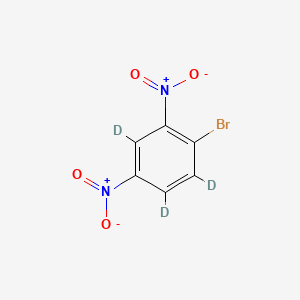
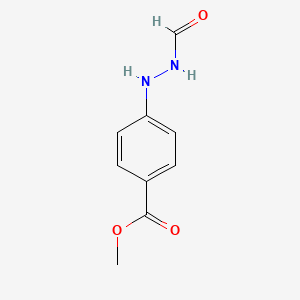
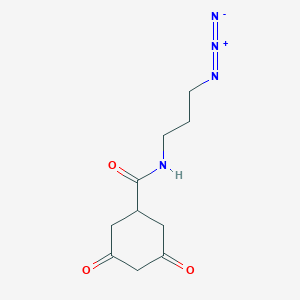

![1(2H)-Naphthalenone, 3,4-dihydro-2-(3-methyl-2-buten-1-yl)-4-[(methylthio)methoxy]-, (2R,4S)-rel-](/img/structure/B592790.png)


